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Compound of Interest

Compound Name:
Diethyl 1,1-

cyclopropanedicarboxylate

Cat. No.: B117591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Diethyl 1,1-
cyclopropanedicarboxylate as a versatile building block in organic synthesis. The unique

strained cyclopropane ring, coupled with the reactivity of the geminal diester groups, makes

this compound a valuable starting material for the synthesis of a variety of complex molecules,

including pharmaceuticals and polymers.

Application 1: Synthesis of a Key Precursor for
Montelukast
Diethyl 1,1-cyclopropanedicarboxylate is a crucial starting material for the synthesis of 1,1-

cyclopropanedimethanol, a key intermediate in the production of the anti-asthma medication

Montelukast.[1] The synthesis involves the reduction of the diester to the corresponding diol.

Experimental Protocol: Reduction of Diethyl 1,1-
cyclopropanedicarboxylate to 1,1-
cyclopropanedimethanol
This protocol details the reduction of Diethyl 1,1-cyclopropanedicarboxylate using potassium

borohydride and lithium chloride.[2] An alternative method involves the use of lithium aluminum

hydride.
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Materials:

Diethyl 1,1-cyclopropanedicarboxylate

Anhydrous Tetrahydrofuran (THF)

Lithium Chloride (LiCl)

Potassium Borohydride (KBH₄)

Water

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

Four-necked flask

Mechanical stirrer

Ice-salt bath

Distillation apparatus

Procedure:

To a four-necked flask equipped with a mechanical stirrer, add crude Diethyl 1,1-
cyclopropanedicarboxylate (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium

chloride (42.35g, 998.92 mmol).[2]

Cool the mixture to 0°C using an ice-salt bath while stirring.[2]

Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.

[2]

After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction

progress by Gas Chromatography (GC) until the Diethyl 1,1-cyclopropanedicarboxylate is
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completely consumed.[2]

Cool the reaction mixture to 0°C using an ice-salt bath and quench the reaction by adding

200 mL of water. Continue stirring for 2 hours.[2]

Extract the mixture with ethyl acetate (3 x 100 mL).[2]

Combine the organic phases and dry over anhydrous sodium sulfate.[2]

Remove the ethyl acetate under reduced pressure.[2]

Purify the product by distillation, collecting the fraction at 92-95°C under a pressure of 4

mmHg to obtain 1,1-cyclopropanedimethanol as a colorless viscous liquid.[2]

Quantitative Data:
Parameter Value Reference

Starting Material

Diethyl 1,1-

cyclopropanedicarboxylate

(42g, 225.56 mmol)

[2]

Reducing Agent
Potassium Borohydride

(53.88g, 998.92 mmol)
[2]

Additive
Lithium Chloride (42.35g,

998.92 mmol)
[2]

Solvent Anhydrous THF (200 mL) [2]

Reaction Temperature Reflux [2]

Product
1,1-cyclopropanedimethanol

(22.45g)
[2]

Yield 88% [2]

Experimental Workflow:
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Start: Diethyl 1,1-cyclopropanedicarboxylate

Add Anhydrous THF,
LiCl, and KBH4 at 0°C

Heat to Reflux
(Monitor by GC)

Quench with H2O at 0°C

Extract with Ethyl Acetate

Dry with Na2SO4

Concentrate in vacuo

Distill (92-95°C, 4 mmHg)

End: 1,1-cyclopropanedimethanol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,1-cyclopropanedimethanol.
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Application 2: Synthesis of an Intermediate for
Foretinib
Diethyl 1,1-cyclopropanedicarboxylate is a key starting material in the synthesis of the

tyrosine kinase inhibitor, Foretinib.[3] The synthetic route involves a selective mono-hydrolysis

of the diester, followed by amidation with p-fluoroaniline.

Experimental Protocol: Selective Mono-hydrolysis and
Amidation
This two-step protocol describes the formation of N-(4-fluorophenyl)-1-

(ethoxycarbonyl)cyclopropane-1-carboxamide, a crucial intermediate for Foretinib.

Step 1: Selective Mono-hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

Materials:

Diethyl 1,1-cyclopropanedicarboxylate

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH)

Hydrochloric Acid (HCl) for acidification

Procedure:

Diethyl 1,1-cyclopropanedicarboxylate is subjected to selective hydrolysis under the

action of an alkali (such as NaOH, KOH, or LiOH).[1]

The reaction is carefully monitored to favor the formation of the mono-acid, 1-

(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

After the reaction is complete, the mixture is acidified to obtain the desired mono-acid

product.[1]

Step 2: Amidation with p-Fluoroaniline

Materials:
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1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

p-Fluoroaniline

Amide coupling agent (e.g., thionyl chloride followed by amine addition)

Tertiary amine base

Polar aprotic solvent

Procedure:

The mono-acid from Step 1 is converted to its corresponding amide by reaction with p-

fluoroaniline.[1]

This can be achieved by first activating the carboxylic acid, for example, by converting it to

an acid chloride using thionyl chloride in a polar aprotic solvent.[4]

The subsequent addition of p-fluoroaniline in the presence of a tertiary amine base yields the

desired amide, N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide.[4]

Quantitative Data (Illustrative):
Parameter Step 1: Mono-hydrolysis Step 2: Amidation

Starting Material
Diethyl 1,1-

cyclopropanedicarboxylate

1-

(ethoxycarbonyl)cyclopropane-

1-carboxylic acid

Key Reagents NaOH (or other alkali)
p-Fluoroaniline, Thionyl

Chloride, Tertiary Amine Base

Solvent - Polar aprotic solvent

Product

1-

(ethoxycarbonyl)cyclopropane-

1-carboxylic acid

N-(4-fluorophenyl)-1-

(ethoxycarbonyl)cyclopropane-

1-carboxamide

Overall Yield (Foretinib) \multicolumn{2}{c }{44-55%[2]}
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Synthetic Pathway:

Diethyl 1,1-cyclopropanedicarboxylate

Selective Mono-hydrolysis
(NaOH, H2O then HCl)

1-(ethoxycarbonyl)cyclopropane-
1-carboxylic acid

Amidation
(p-fluoroaniline, coupling agent)

N-(4-fluorophenyl)-1-(ethoxycarbonyl)
cyclopropane-1-carboxamide

Further Steps

Click to download full resolution via product page

Caption: Synthesis of a Foretinib intermediate.

Application 3: Anionic Ring-Opening Polymerization
Diethyl 1,1-cyclopropanedicarboxylate can undergo ring-opening polymerization to form a

carbon-chain polymer with ester substituents on every third carbon atom. This application

highlights the utility of this building block in polymer chemistry. A study on the diisopropyl

analogue provides insight into the living anionic polymerization mechanism initiated by

thiophenolate anions.[5]
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Experimental Protocol: Anionic Ring-Opening
Polymerization (Based on Diisopropyl Analogue)
This protocol is adapted from the study of diisopropyl cyclopropane-1,1-dicarboxylate and can

serve as a starting point for the polymerization of the diethyl ester.[5]

Materials:

Diethyl 1,1-cyclopropanedicarboxylate (monomer)

Sodium thiophenolate (initiator)

High-boiling point solvent (e.g., diphenyl ether)

Equipment:

Polymerization reactor with inert atmosphere capabilities

High-temperature oil bath

Procedure:

The monomer and initiator are dissolved in a suitable high-boiling point solvent under an

inert atmosphere.

The reaction mixture is heated to a high temperature (e.g., 140°C) to initiate polymerization.

[5]

The polymerization proceeds via a living anionic mechanism.[5]

The reaction is monitored for conversion, and the resulting polymer is isolated and

characterized.

Quantitative Data (for Diisopropyl Analogue):
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Parameter Value Reference

Monomer
Diisopropyl cyclopropane-1,1-

dicarboxylate
[5]

Initiator Sodium thiophenolate [5]

Polymerization Temperature 140°C [5]

Molecular Weight Distribution

(Mw/Mn)
< 1.13 [5]

Polymer Thermal Stability Up to 270°C [5]

Polymerization Scheme:

Diethyl 1,1-cyclopropanedicarboxylate

Anionic Ring-Opening
Polymerization

Initiator
(e.g., Sodium Thiophenolate)

Substituted Carbon-Chain Polymer

Click to download full resolution via product page

Caption: Anionic ring-opening polymerization scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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